N-(furan-2-ylmethyl)-1-(2-methylbenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Group: The furan moiety can be introduced via a nucleophilic substitution reaction.
Attachment of the Aryl Groups: The aryl groups can be attached through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
- **N-[(THIOPHEN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
- **N-[(PYRIDIN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(4-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its thiophene and pyridine analogs. The furan ring can participate in unique reactions and interactions, making this compound particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C29H25N3O4 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H25N3O4/c1-19-9-12-23(13-10-19)32-28(34)25-14-11-21(27(33)30-17-24-8-5-15-36-24)16-26(25)31(29(32)35)18-22-7-4-3-6-20(22)2/h3-16H,17-18H2,1-2H3,(H,30,33) |
InChI Key |
VWWXGSQTZQJBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC5=CC=CC=C5C |
Origin of Product |
United States |
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